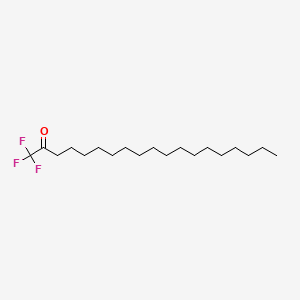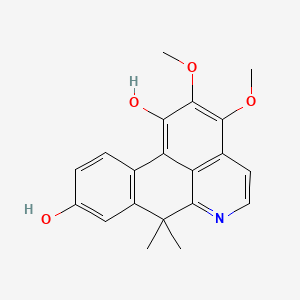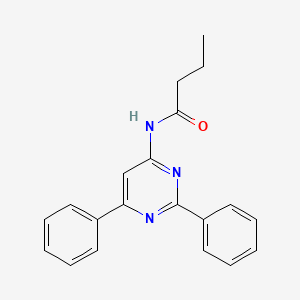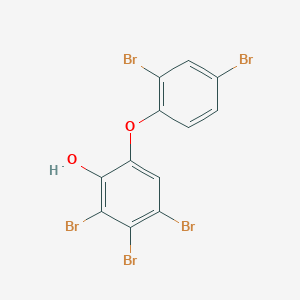
2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound is derived from marine sponges and has shown potential in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,3,4-Tribrom-6-(2,4-dibromphenoxy)phenol beinhaltet typischerweise die Bromierung von Phenolderivaten. Die Reaktionsbedingungen umfassen oft die Verwendung von Brom oder bromhaltigen Reagenzien unter kontrollierten Temperaturen und Lösungsmittelbedingungen . Der genaue Syntheseweg kann je nach gewünschter Ausbeute und Reinheit der Verbindung variieren.
Industrielle Produktionsverfahren
Es ist wahrscheinlich, dass die großtechnische Synthese ähnliche Bromierungsreaktionen mit Optimierung auf Kosteneffizienz und Skalierbarkeit beinhalten würde .
Chemische Reaktionsanalyse
Reaktionstypen
2,3,4-Tribrom-6-(2,4-dibromphenoxy)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Katalysiert durch SiO2-gestütztes Eisen (III)-5,10,15,20-Tetrakis (4-carboxyphenyl) porphyrin.
Reduktion: Abbau durch Bacillus sp.
Substitution: Beinhaltet den Ersatz von Bromatomen durch andere funktionelle Gruppen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Eisen (III) Porphyrinkatalysatoren und mikrobielle Stämme, die zur reduktiven Bromierung fähig sind . Die Reaktionsbedingungen variieren, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann der oxidative Abbau verschiedene bromierte Phenolderivate ergeben, während die reduktive Bromierung zu debromierten Phenolverbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
2,3,4-Tribrom-6-(2,4-dibromphenoxy)phenol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Antibakterielle Aktivität: Wirksam gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) und Pseudomonas aeruginosa.
Biofilmbruch: Fähig, Biofilm-eingebundene Zellen zu töten, ohne die strukturelle Integrität des Biofilms zu beeinträchtigen.
Antikrebs-Potenzial: Vorläufige Studien deuten auf eine potenzielle Antikrebsaktivität hin, insbesondere bei der Induktion der Apoptose in Leukämiezellenlinien.
Umweltstudien: Als Referenzstandard in der Umweltanalyse zur Detektion bromierter Verbindungen in verschiedenen Matrizen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,3,4-Tribrom-6-(2,4-dibromphenoxy)phenol beinhaltet:
Bakterielle Aufnahme: Vermittelt durch Phosphotransferase-Systeme wie scrA und mtlA in MRSA.
Antibakterielle Aktivität: Stört bakterielle Zellmembranen und hemmt essentielle zelluläre Prozesse.
Antikrebsaktivität: Induziert Apoptose in Krebszellen durch Wege, die noch untersucht werden.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin.
Reduction: Degradation by Bacillus sp.
Substitution: Involves the replacement of bromine atoms with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iron (III) porphyrin catalysts, and microbial strains capable of reductive bromination . Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative degradation may yield various brominated phenol derivatives, while reductive bromination can lead to debrominated phenol compounds .
Wissenschaftliche Forschungsanwendungen
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol has several scientific research applications, including:
Antibacterial Activity: Effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Biofilm Disruption: Capable of killing biofilm-incorporated cells without affecting biofilm structural integrity.
Anticancer Potential: Preliminary studies suggest potential anticancer activity, particularly in inducing apoptosis in leukemic cell lines.
Environmental Studies: Used as a reference standard in environmental analysis for detecting brominated compounds in various matrices.
Wirkmechanismus
The mechanism of action of 2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol involves:
Bacterial Uptake: Mediated by phosphotransferase systems such as scrA and mtlA in MRSA.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential cellular processes.
Anticancer Activity: Induces apoptosis in cancer cells through pathways that are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,6-Dibrom-2-(2,4-dibromphenoxy)phenol: Eine weitere bromierte Phenoxyphenolverbindung mit ähnlichen antibakteriellen Eigenschaften.
4,5,6-Tribrom-2-(2,4-dibromphenoxy)phenol: Zeigt eine potenzielle Antikrebsaktivität.
5-epi-Nakijinon Q: Eine Verbindung mit bemerkenswerten antineoplastischen Wirkungen.
Einzigartigkeit
2,3,4-Tribrom-6-(2,4-dibromphenoxy)phenol ist einzigartig aufgrund seiner gleichzeitigen Aktivität gegen verschiedene Wachstumsformen von Bakterien, einschließlich planktonischer Zellen, Persister und Biofilm-eingebundener Zellen . Seine moderate Zytotoxizität gegenüber menschlichen Zelllinien macht es auch zu einem vielversprechenden Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe .
Eigenschaften
CAS-Nummer |
80246-24-8 |
|---|---|
Molekularformel |
C12H5Br5O2 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H |
InChI-Schlüssel |
FSIJSYKTNOYMTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


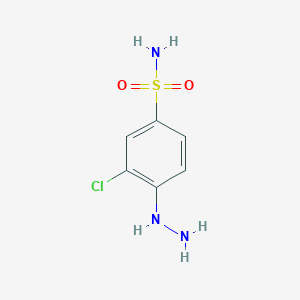
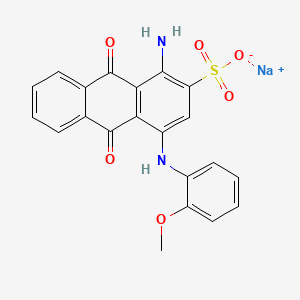
![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B3063778.png)
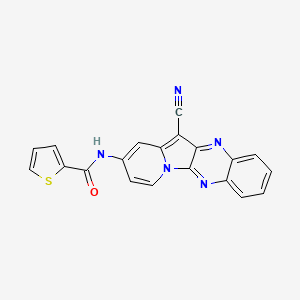
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)
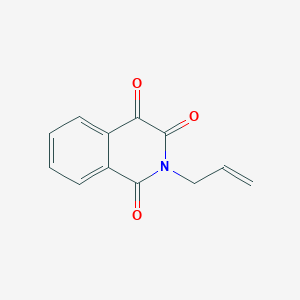
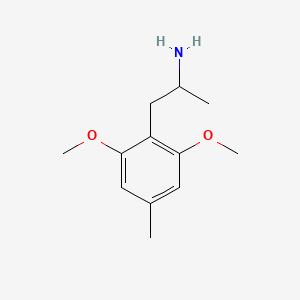

![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)
